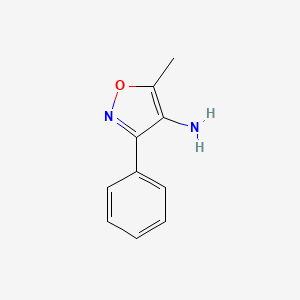

5-Methyl-3-phenyl-4-isoxazolamine

Description

Contextualization within Isoxazolamine Chemical Research

Isoxazolamines are a class of chemical compounds characterized by an isoxazole (B147169) ring bearing an amino group. ontosight.aicymitquimica.com The isoxazole core is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. nih.govnih.gov The specific arrangement and types of substituents on this ring give rise to a wide array of isoxazolamine derivatives, each with unique chemical and physical properties. ontosight.ainih.gov

Research into isoxazolamines often focuses on their synthesis and potential biological activities. ontosight.aicymitquimica.com These compounds serve as important intermediates in the development of new pharmaceuticals and agrochemicals. cymitquimica.com The presence of the amino group can significantly influence a molecule's reactivity and solubility, making isoxazolamines a rich area of study in medicinal chemistry. cymitquimica.com

Significance of the Isoxazole Heterocyclic Core in Chemical Science

The isoxazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govnih.govrsc.org This five-membered heterocyclic ring is electron-rich and possesses a weak nitrogen-oxygen bond, which makes it susceptible to ring cleavage reactions and thus a versatile intermediate for synthesizing other complex molecules. nih.govnih.gov

The significance of the isoxazole core stems from its presence in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.govrsc.org The ability to modify the substituents on the isoxazole ring allows chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.govnih.gov This structural versatility has made the isoxazole nucleus a key building block in the design and synthesis of new therapeutic agents. nih.govmdpi.com

Current Academic Research Trends Pertaining to 5-Methyl-3-phenyl-4-isoxazolamine and Structural Analogs

Current research is actively exploring the synthesis and properties of various substituted isoxazoles, including analogs of this compound. For instance, studies have investigated the synthesis of related compounds like 5-methyl-3-phenylisoxazole-4-carboxylic acid, detailing its crystal structure and molecular interactions. nih.govresearchgate.net

Another area of focus is the incorporation of isoxazole derivatives into larger molecular frameworks to create novel compounds with specific biological targets. For example, researchers have designed and synthesized N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide derivatives as potential inhibitors of human carbonic anhydrase isoenzymes. nih.gov Furthermore, the use of isoxazole derivatives, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, as unnatural amino acids in peptide synthesis is being explored to create new peptide-based therapeutics. mdpi.com These studies highlight the ongoing effort to understand and utilize the chemical reactivity and biological potential of the isoxazole scaffold and its various derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMOVJWPTZATFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372673 | |

| Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21169-65-3 | |

| Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 3 Phenyl 4 Isoxazolamine and Its Structural Analogs

Direct Synthetic Routes to the Isoxazolamine Moiety

Direct synthesis strategies aim to build the 4-aminoisoxazole (B111107) ring system from acyclic starting materials in a single, often multicomponent, reaction sequence. These methods are prized for their efficiency and atom economy.

Reactions Involving Functionalized Starting Materials (e.g., Alkenes, Alkynes, Carbonyl Compounds)

The construction of the isoxazole (B147169) ring fundamentally relies on the reaction of hydroxylamine (B1172632) or its derivatives with a three-carbon component, typically a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov To yield a 4-aminoisoxazole directly, the starting materials must contain a nitrogen functionality at the appropriate position.

One documented approach for the synthesis of 4-aminoisoxazole derivatives involves the base-promoted nitrosation of N-substituted cyanoacetamides. The reaction of these cyanoacetamides with an alkyl nitrite (B80452) (like EtONO) in the presence of a base such as sodium ethoxide (EtONa) generates an intermediate that cyclizes to form the 4-aminoisoxazole ring system. researchgate.net

Another strategy in isoxazole synthesis employs the reaction of lithiated alkyl nitriles with α-chlorooximes. This method has been successfully used to prepare a series of 4-alkyl-5-aminoisoxazoles in high yields. nih.gov Although this specific reaction yields the 5-amino isomer, it highlights a powerful strategy of combining a nitrile-containing starting material with an oxime derivative to directly form the aminoisoxazole core. Adapting such a method for the synthesis of 4-amino isomers would require specifically functionalized nitrile and oxime precursors.

Table 1: Comparison of Direct Synthetic Routes to Aminoisoxazoles

| Method | Key Starting Materials | Product Type | Reference |

|---|---|---|---|

| Nitrosation/Cyclization | N-Substituted Cyanoacetamide, Alkyl Nitrite | 4-Aminoisoxazole-3-carboxamides | researchgate.net |

Catalytic Approaches in Isoxazolamine Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific catalytic routes to 5-methyl-3-phenyl-4-isoxazolamine are not extensively documented, broader catalytic approaches for isoxazole and amine synthesis are well-established and offer potential avenues.

For instance, amine-functionalized cellulose (B213188) has been employed as a green, heterogeneous catalyst for the three-component synthesis of isoxazol-5-one derivatives, demonstrating the utility of biocatalysts in forming the isoxazole ring. Current time information in Bangalore, IN. Asymmetric organocatalysis, using small chiral organic molecules like the amino acid proline, has become a cornerstone for the enantioselective synthesis of complex molecules and could be envisioned for creating chiral isoxazolamine analogs. youtube.com Furthermore, heterogeneous metal catalysts, such as platinum nanoclusters, are effective for various amine-forming reactions, including acceptorless dehydrogenative coupling. rsc.org These catalytic principles represent a frontier for their potential adaptation to the direct and selective synthesis of 4-aminoisoxazoles.

Indirect Synthetic Pathways via Precursor Chemistry

Indirect routes offer a robust and often more versatile approach to this compound. These multistep sequences involve the initial synthesis of a stable isoxazole intermediate, such as a nitroisoxazole or an isoxazole carboxylic acid derivative, followed by a chemical transformation to introduce the C4-amino group.

Reduction Strategies for Nitroisoxazole Intermediates

One of the most reliable methods for introducing an amino group onto an aromatic or heteroaromatic ring is through the reduction of a corresponding nitro compound. This strategy is highly applicable to the synthesis of this compound.

The required precursor, a 4-nitroisoxazole, can be synthesized efficiently via [3+2] cycloaddition reactions. nih.gov Specifically, the synthesis of 3-phenyl-4-nitroisoxazole derivatives has been achieved through the reaction of benzaldehyde (B42025) oximes with nitro-functionalized alkenes. nih.gov Once the 5-methyl-3-phenyl-4-nitroisoxazole precursor is obtained, it can be reduced to the target amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

Commonly employed methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

Metal/Acid Reduction: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, most commonly hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) in HCl is a particularly common and effective reagent for this purpose.

Table 2: Common Reagents for the Reduction of 4-Nitroisoxazoles

| Reagent System | Type | Typical Conditions |

|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | Pressurized H₂ atmosphere, alcohol solvent |

| SnCl₂ / HCl | Metal Salt / Acid | Concentrated HCl, often with heating |

Transformation of Isoxazole-4-carbonyl Chloride Precursors

An alternative and powerful indirect route proceeds through an isoxazole-4-carboxylic acid intermediate. This pathway leverages a class of reactions known as rearrangement reactions to convert a carboxylic acid derivative into a primary amine.

The synthesis begins with the creation of 5-methyl-3-phenylisoxazole-4-carboxylic acid. This can be achieved through the reaction of benzaldehyde oxime and ethyl acetoacetate, followed by hydrolysis of the resulting ester. nih.gov The carboxylic acid is then converted to a more reactive species, the isoxazole-4-carbonyl chloride. This activation step is typically performed using reagents like thionyl chloride (SOCl₂) or, more recently, bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst, which is considered a safer alternative. google.com

With the 5-methyl-3-phenyl-4-isoxazole-4-carbonyl chloride in hand, the key transformation to the amine is accomplished via the Curtius rearrangement . rsc.orgwikipedia.org This reliable and versatile reaction proceeds with the following steps:

Acyl Azide (B81097) Formation: The isoxazole-4-carbonyl chloride is reacted with an azide salt, typically sodium azide (NaN₃), to form the corresponding isoxazole-4-carbonyl azide.

Thermal or Photochemical Rearrangement: The acyl azide is carefully heated or irradiated with UV light. It undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate (5-methyl-3-phenyl-isoxazol-4-yl isocyanate). A key feature of this concerted reaction is that the migrating group (the isoxazole ring) does so with complete retention of its configuration. nih.gov

Amine Formation: The isocyanate is not typically isolated but is treated in situ with water or a dilute acid. This hydrolyzes the isocyanate, which proceeds through an unstable carbamic acid intermediate that spontaneously decarboxylates (loses CO₂) to yield the final product, this compound. organic-chemistry.org

This pathway is broadly applicable and tolerates a wide variety of other functional groups, making it a cornerstone of amine synthesis in medicinal and materials chemistry. nih.gov

Table 3: Key Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Methyl-3-phenyl-4-nitroisoxazole |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| 5-Methyl-3-phenylisoxazole-4-carbonyl chloride |

| 5-Methyl-3-phenyl-isoxazol-4-yl isocyanate |

| Hydroxylamine |

| Benzaldehyde oxime |

| Ethyl acetoacetate |

| N-Substituted Cyanoacetamide |

| α-Chlorooxime |

| Bis(trichloromethyl) carbonate |

| Thionyl chloride |

Application of Bis(trichloromethyl) Carbonate and Amide Reagents

Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, serves as a safer, solid-state alternative to the highly toxic phosgene (B1210022) gas for various chemical transformations. nih.govwikipedia.org Its application in the synthesis of isoxazole derivatives, particularly in the formation of acid chlorides from carboxylic acids, is a notable advancement. This methodology is pivotal in the synthesis of key intermediates for more complex molecules.

A significant application involves the reaction of 3-phenyl-5-methyl-4-isoxazolecarboxylic acid with bis(trichloromethyl) carbonate to produce 3-phenyl-5-methyl-4-isoxazole formyl chloride. google.com This reaction is efficiently carried out in an organic solvent. google.com The process is noted for its high yield, reasonable technology, and safe, reliable preparation with minimal waste generation. google.com

The reaction can be optimized using different solvents and catalysts. For instance, the use of toluene (B28343) as a solvent and tetrabutylurea (B1198226) as a catalyst at 110°C results in a high yield of 97.3% and a product purity of 99.8%. google.com Alternatively, employing chlorobenzene (B131634) as the solvent with N,N-dimethylformamide as a catalyst at 130°C yields a product with 93.6% yield and 99.5% purity. google.com Using tetrahydrofuran (B95107) as the solvent with tetrabutylurea at a lower temperature of 30°C also provides a high yield (95.0%) and purity (99.1%). google.com

Triphosgene is also utilized in coupling reactions for peptide synthesis, where it facilitates the in situ generation of protected amino acid chlorides, overcoming challenges in coupling sterically hindered amino acid residues. google.com This approach is also applicable for derivatizing peptides by forming amide bonds between a free amine on a peptide and a carboxylic acid. google.com

Synthesis of Substituted Isoxazolamine Derivatives

The isoxazole ring is a versatile scaffold in medicinal chemistry, and the synthesis of its substituted derivatives has been a subject of extensive research. nih.govnih.gov Various methodologies have been developed to introduce a wide range of substituents at different positions of the isoxazole ring, leading to compounds with diverse biological activities. nih.govnih.gov

Introduction of Alkyl and Aryl Substituents on the Isoxazole Ring

The introduction of alkyl and aryl groups onto the isoxazole ring is a key strategy for modifying the properties of isoxazolamine derivatives. Several synthetic routes allow for the regioselective placement of these substituents.

One common method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between nitrile oxides and alkynes. nih.govnanobioletters.com This approach is highly regioselective, particularly when using terminal acetylenes with copper(I) catalysts, which allows the reaction to proceed at room temperature. nih.govnih.gov For instance, reacting in situ generated nitrile oxides with terminal acetylenes is a rapid and convenient one-pot procedure. nih.gov Another method involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine to yield 3,5-disubstituted isoxazoles. nih.gov

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various methods as well. nih.gov One approach involves the cycloaddition reaction between in situ generated nitrile oxides and alkynones using dielectric heating. nih.gov Another strategy is the reaction of primary activated nitro compounds with alkynes in the presence of a suitable N-base. nih.gov Furthermore, a copper nitrate-mediated synthesis from two different alkynes can produce polysubstituted isoxazoles with high chemo- and regioselectivity. nih.gov

The following table summarizes various substituted isoxazole derivatives and their synthetic routes.

| Compound Name | Substituents | Synthetic Method |

| 3,5-Disubstituted Isoxazoles | Varied alkyl and aryl groups | Copper(I)-catalyzed reaction of nitrile oxides and terminal acetylenes. nih.gov |

| 3,5-Disubstituted Isoxazoles | Varied alkyl and aryl groups | Reaction of terminal alkynes with n-BuLi, aldehydes, iodine, and hydroxylamine. nih.gov |

| 3,4,5-Trisubstituted Isoxazoles | Varied alkyl and aryl groups | Cycloaddition of nitrile oxides and alkynones with dielectric heating. nih.gov |

| Polysubstituted Isoxazoles | Varied alkyl and aryl groups | Copper nitrate-mediated reaction of two different alkynes. nih.gov |

Generation of Functionalized Isoxazolamine Derivatives (e.g., Carboxamides, Aminoalkyl Isoxazoles, Alcohols)

The synthesis of isoxazolamine derivatives with functional groups such as carboxamides, aminoalkyl groups, and alcohols expands their chemical diversity and potential applications.

Carboxamides: Isoxazole-4-carboxamides are commonly synthesized through the coupling of an isoxazole-4-carboxylic acid with an appropriate amine. For example, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives were synthesized by reacting 5-methyl-3-phenylisoxazole-4-carboxylic acid with various aniline (B41778) derivatives. nih.govnih.gov This coupling reaction is typically facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Aminoalkyl Isoxazoles: The synthesis of aminoalkyl isoxazoles can be achieved through several routes. One convenient method involves the 1,3-dipolar cycloaddition of nitrile oxides to aminoalkynes. acs.org Alternatively, these compounds can be prepared from the corresponding alcohols or acetyl derivatives through standard chemical transformations. acs.org For example, 3-aryl-5-aminoalkylisoxazoles have been synthesized using these methods. acs.org

Alcohols: The introduction of a hydroxyl group can be accomplished through various synthetic strategies. For instance, 3-substituted isoxazolidin-4-ols can be prepared via the hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazoles. beilstein-journals.org This reaction is highly regioselective, yielding only the C-4 hydroxylated product. beilstein-journals.org

The table below provides examples of functionalized isoxazolamine derivatives.

| Derivative Type | General Structure | Synthetic Approach |

| Isoxazole-4-carboxamides | Isoxazole ring with a -CONH-R group at C4 | Coupling of isoxazole-4-carboxylic acid with an amine using activating agents. nih.govnih.gov |

| Aminoalkyl Isoxazoles | Isoxazole ring with an aminoalkyl side chain | 1,3-dipolar cycloaddition of nitrile oxides to aminoalkynes or transformation of corresponding alcohols/acetyl derivatives. acs.org |

| Isoxazolidin-4-ols | Isoxazolidine ring with a hydroxyl group at C4 | Hydroboration-oxidation of 2,3-dihydroisoxazoles. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 3 Phenyl 4 Isoxazolamine and Isoxazolamine Systems

Reactivity of the Amino Group in Isoxazolamines

The amino group at the C4 position of the 3,5-disubstituted isoxazole (B147169) core is a key functional handle for synthetic transformations. Its reactivity is influenced by the electronic properties of the isoxazole ring. Aminoisoxazoles are an important subclass of isoxazole derivatives, with the position of the amino group dictating their specific chemical properties.

The condensation of the amino group of isoxazolamines with aldehydes and ketones is a well-established method for the synthesis of isoxazole-containing Schiff bases (imines). These reactions typically proceed via a single-step condensation, often catalyzed by acid or facilitated by microwave irradiation to reduce reaction times and improve yields. tsijournals.comtandfonline.com

Studies on 3-amino-5-methylisoxazole (B124983), a close structural analog of the title compound, demonstrate its facile reaction with a variety of substituted aromatic aldehydes to form the corresponding imines. tandfonline.com The reaction involves the nucleophilic attack of the isoxazole's amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the azomethine (C=N) linkage. Conventional methods require refluxing for several hours, whereas microwave-assisted synthesis can shorten the reaction time to as little as 30 seconds with yields often exceeding 90%. tsijournals.comresearchgate.net The use of a green catalyst like N,N-dimethylethanolamine (DMEA) under solvent-free conditions also provides an efficient and environmentally friendly protocol for this transformation. tandfonline.com

The resulting Schiff bases, such as those derived from 3-amino-5-methylisoxazole and various salicylaldehydes, are stable compounds that have been thoroughly characterized by spectroscopic methods including FT-IR, ¹H NMR, and ¹³C NMR. tsijournals.comjocpr.comtandfonline.com The formation of the imine is confirmed by the appearance of a characteristic signal for the azomethine proton (CH=N) in the ¹H NMR spectrum, typically in the range of δ 8.7-8.9 ppm. tsijournals.com

Table 1: Synthesis of Isoxazole Schiff Bases via Condensation

| Amine Reactant | Aldehyde Reactant | Conditions | Product | Yield (%) | Reference |

| 3-Amino-5-methylisoxazole | Substituted Salicylaldehydes | Microwave (30 sec) | 3-Amino-5-methylisoxazole Schiff Bases | 90-95 | tsijournals.com |

| 3-Amino-5-methylisoxazole | Various Aromatic Aldehydes | DMEA, Room Temp. (40 min) | 3-Amino-5-methylisoxazole Schiff Bases | 92-98 | tandfonline.com |

| 3-Amino-5-methylisoxazole | Substituted Salicylaldehydes | Reflux in Methanol (2 hrs) | 3-Amino-5-methylisoxazole Schiff Bases | 80-85 | jocpr.com |

The amino group of isoxazolamines can participate in Mannich reactions, a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. In the context of 4-aminoisoxazoles, the amino group itself can act as the amine component. While specific examples detailing the Mannich reaction of 5-Methyl-3-phenyl-4-isoxazolamine are not extensively documented, the reactivity can be inferred from related systems. The asymmetric Mannich addition is a powerful tool for creating chiral molecules with an amino substituent. rsc.org

For instance, isoxazol-5(4H)-ones, which exist in tautomeric equilibrium with their 5-hydroxyisoxazole form, readily participate as the active hydrogen component in organocatalytic asymmetric Mannich reactions with isatin-derived ketimines. rsc.org This reaction, catalyzed by a bifunctional squaramide, yields chiral 3-aminooxindoles bearing an isoxazole moiety with high enantioselectivity. rsc.org This demonstrates the ability of the isoxazole scaffold to function effectively in this type of carbon-carbon bond-forming reaction. rsc.orgnih.gov

In a more general sense, heterocyclic compounds with a reactive N-H group, such as 5-phenyl-1,3,4-oxadiazole-2-thione, are known to undergo N-aminomethylation in the Mannich reaction, showcasing the propensity of such systems to react at the nitrogen atom. rsc.org This suggests that the 4-amino group of this compound would be the primary site of reaction in an aminomethylation process.

The primary amino group of 4-isoxazolamines can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures. researchgate.net This reaction is characteristic of primary aromatic amines. The resulting diazonium ion (-N₂⁺) is a highly versatile intermediate that can undergo a variety of subsequent transformations where the dinitrogen moiety serves as an excellent leaving group. nih.gov

Research on 5-amino-3,4-dialkylisoxazoles confirms their reaction with nitrous acid. nih.gov Similarly, the reaction of 4-substituted-thiosemicarbazides with nitrous acid leads to cyclized products, highlighting the reactivity of amine derivatives with this reagent. consensus.app For this compound, the formation of the corresponding diazonium salt, 5-methyl-3-phenyl-isoxazole-4-diazonium salt, is expected.

These diazonium salts can participate in two main classes of reactions:

Substitution Reactions: The diazonium group can be replaced by a wide range of nucleophiles. For example, warming the aqueous diazonium salt solution leads to its replacement by a hydroxyl (-OH) group, yielding the corresponding 4-hydroxyisoxazole. nih.gov Other nucleophiles like iodide (from KI) can be introduced to form 4-iodoisoxazoles. nih.gov

Coupling Reactions (Azo Coupling): In the presence of activated aromatic compounds like phenols or anilines, the diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction. researchgate.net This results in the formation of azo compounds, characterized by a nitrogen-nitrogen double bond (-N=N-) bridge linking the isoxazole ring to another aromatic system. These products are often highly colored dyes. researchgate.net

Transformations and Rearrangements of the Isoxazole Ring System

The isoxazole ring is susceptible to transformations primarily initiated by the cleavage of the weak N-O bond, which can be induced thermally, photochemically, or by various reagents.

The cleavage of the N-O bond is a fundamental process in isoxazole chemistry, leading to reactive intermediates that can be trapped or undergo further rearrangement.

Photochemical Cleavage: Upon UV irradiation, isoxazoles can undergo homolytic cleavage of the N-O bond. nih.gov This process is often ultrafast, occurring on a femtosecond timescale. acs.org The initial cleavage generates a diradical intermediate, which can then rearrange to a highly strained, but synthetically useful, acylazirine intermediate. nih.govbiorxiv.org This azirine can then isomerize to an oxazole (B20620) or be trapped by nucleophiles. The photolysis of isoxazoles can also generate ketenimine intermediates. researchgate.net Some studies propose that these transformations produce intermediates reminiscent of those in photo-crosslinking motifs, such as nitrenes and azirines. nih.govbiorxiv.org

Thermal Cleavage: High temperatures can also induce N-O bond cleavage. The pyrolysis of isoxazole has been shown to yield products via a vinylnitrene intermediate, which plays a pivotal role in the subsequent reaction cascade. researchgate.net

Reductive Cleavage: The N-O bond is readily cleaved under reductive conditions. A variety of reagents are effective, including catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgmdpi.comnih.gov These reactions typically lead to the formation of β-aminoenones through N-O bond scission followed by tautomerization. rsc.org

Table 2: Intermediates from Isoxazole Ring Cleavage

| Method | Intermediate(s) | Subsequent Product(s) | Reference(s) |

| Photolysis (UV light) | Diradical, Acylazirine, Ketenimine, Nitrene | Oxazoles, Pyrroles | nih.govbiorxiv.orgresearchgate.net |

| Pyrolysis | Vinylnitrene | Ketenimine, CO, Ketonitrile | researchgate.net |

| Reductive Cleavage (e.g., Mo(CO)₆, H₂/Raney Ni) | Imine | β-Aminoenone | rsc.orgnih.gov |

| Deprotonation (at C3) | Ring-opened enolate anion | Enolate anion | nsf.gov |

The intermediates generated from N-O bond cleavage are precursors to a wide array of other cyclic and acyclic structures.

Ring-Opening Reactions:

Formation of β-Aminoenones: As mentioned, reductive cleavage is a standard method for opening the isoxazole ring to produce β-aminoenones. rsc.org For example, treatment with molybdenum hexacarbonyl and water efficiently converts isoxazoles to these products. rsc.org A copper/diamine catalytic system has also been developed for this transformation. acs.org

Ring-Opening Fluorination: In the presence of an electrophilic fluorinating agent such as Selectfluor®, C4-substituted isoxazoles undergo a ring-opening fluorination. The proposed mechanism involves electrophilic fluorination at C4, followed by deprotonation and subsequent N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. researchgate.net

Base-Promoted Ring Opening: Isoxazoles can undergo ring-opening upon treatment with a base. For instance, isoxazolo[4,5-b]pyridines with a formyl group have been observed to undergo decarbonylation and isoxazole ring opening in the presence of a base. beilstein-journals.orgbeilstein-journals.org

Ring-Closing Cyclizations and Rearrangements:

Boulton-Katritzky Rearrangement: This rearrangement is a significant reaction in heterocyclic chemistry involving the recyclization of systems with an N-O bond. acs.org For isoxazoles containing a hydrazone unit, this base- or acid-promoted rearrangement leads to the formation of 1,2,3-triazoles. beilstein-journals.orgnih.govnih.gov Palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement processes have been developed as an efficient route to fused heterocyclic systems like Current time information in Bangalore, IN.acs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles. rsc.org

Electrophilic Cyclization to Form Isoxazoles: While a ring-opening reaction for the title compound, the reverse—ring-closing—is a primary method for its synthesis. A powerful strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. acs.orgnih.gov Treatment with an electrophile like iodine monochloride (ICl) under mild conditions induces a 5-endo-dig cyclization to afford highly substituted isoxazoles in excellent yields. organic-chemistry.orgnih.gov This method is versatile and allows for the construction of 3,4,5-trisubstituted isoxazoles. organic-chemistry.orgnih.gov

Intramolecular Cycloadditions: Intramolecular nitrile oxide cycloaddition (INOC) is another key ring-closing strategy. A nitrile oxide, generated in situ from an oxime, can react with a tethered alkyne or alkene in a [3+2] cycloaddition to form a fused isoxazole or isoxazoline (B3343090) ring system. mdpi.com

Isoxazole-Azirine Isomerization and its Applications in Heterocycle Synthesis

The isomerization of isoxazoles into 2H-azirines is a significant transformation in heterocyclic chemistry, serving as a method to convert a stable aromatic system into a highly strained and reactive intermediate. spbu.ru This process can be initiated thermally, photochemically, or through catalysis and is particularly effective for isoxazoles bearing a suitable substituent at the C5 position. spbu.ruresearchgate.net The cleavage of the weak N-O bond in the isoxazole ring leads to the formation of intermediates like diradicals or nitrenes, which then cyclize to form the corresponding azirine. researchgate.net

This reactivity switch unlocks pathways to a variety of other heterocyclic structures. For instance, 2-carbonyl-substituted 2H-azirines can be isomerized to form oxazoles. nih.gov More complex systems, such as 5,5-heterobicyclic frameworks, can be accessed through this methodology. nih.gov The thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, for example, provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. nih.gov This transformation is believed to proceed through a nitrenoid-like transition state. nih.gov

In the context of aminoisoxazoles, Fe(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles has been shown to produce isoxazole-4-carboxamides in good yields. nih.gov This domino isoxazole-isoxazole isomerization proceeds through a transient 2-acyl-2-(aminocarbonyl)-2H-azirine intermediate. nih.gov Depending on the reaction conditions and the nature of the substituents, these azirine intermediates can be selectively converted into either isoxazoles or oxazoles, highlighting the controlled nature of these rearrangements. nih.gov The applications of this isomerization are extensive, providing synthetic routes to pyrroles, pyridines, and various bicyclic heterocycles. researchgate.netnih.gov

Table 1: Heterocycles Synthesized via Isoxazole-Azirine Isomerization

| Starting Material Class | Intermediate | Product Class | Reference |

|---|---|---|---|

| 2-Carbonyl-substituted 2H-azirines | - | Isoxazoles, Oxazoles | nih.gov |

| 2-Vinyl-2H-azirines | - | Pyrroles | nih.gov |

| 5-(2H-Azirin-2-yl)oxazoles | 3aH-pyrrolo[2,3-d]oxazole | 4H-Pyrrolo[2,3-d]oxazoles | nih.gov |

Reactions with Diazo Compounds and Related Catalytic Cascade Processes

The reaction of isoxazoles and their derivatives with diazo compounds, often mediated by transition metal catalysts, opens up sophisticated cascade processes for constructing complex molecular architectures, most notably pyrrole (B145914) rings.

Rhodium-Catalyzed Transformations

Rhodium catalysts are highly effective in activating diazo compounds to form metal-carbene intermediates. nih.govrsc.org These reactive species can engage in a variety of transformations, including C–H functionalization and annulation reactions. nih.govmdpi.comnih.gov In the context of heterocycles like indoles, rhodium(II) catalysts facilitate the reaction of the C(3) position with carbenoids derived from α-alkyl-α-diazoesters, yielding functionalized indole (B1671886) derivatives with high enantioselectivity. nih.gov The proposed mechanism for these reactions often involves the formation of a rhodium-carbene complex, which then undergoes migratory insertion and subsequent steps to yield the final product. nih.gov

While direct studies on this compound are limited, the principles of rhodium-catalyzed reactions with related systems are well-established. For example, the Rh(II)-catalyzed reaction of Se-aryl 2H-azirine-2-carboselenoates with α-diazo esters leads to the formation of 4-selanylcarbonyl-substituted 2-azabuta-1,3-dienes. acs.org These intermediates can then undergo further cyclization. This demonstrates the utility of rhodium catalysis in mediating reactions between diazo compounds and azirines, which are themselves derived from isoxazoles. The reaction sequence typically involves the generation of a rhodium-carbenoid, which reacts with the heterocyclic substrate. nih.gov

Metal/Organo Relay Catalysis for Pyrrole Ring Formation

A powerful strategy for synthesizing substituted pyrroles from isoxazoles involves relay catalysis, where multiple catalytic cycles operate in a single pot. A one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been developed from 5-methoxyisoxazoles and pyridinium (B92312) ylides using an FeCl2/Et3N binary catalytic system. nih.gov This process involves an initial metal-catalyzed step followed by an organocatalytic transformation. Transition metal catalysts, including those based on zinc and rhodium, are also effective in converting dienyl azides into substituted pyrroles at room temperature, showcasing a mild and efficient pathway for pyrrole ring formation. organic-chemistry.orgnih.gov

The formation of pyrrole rings from isoxazole precursors often proceeds through the cleavage of the N-O bond and rearrangement. The reaction of azirines, the isomers of isoxazoles, with 1,3-dicarbonyl compounds, catalyzed by Ni(acac)₂, can produce pyrrole-isoxazole hybrids. mdpi.com This reaction expands the azirine ring to a pyrrole ring under mild conditions. mdpi.com These catalytic systems provide a versatile toolkit for constructing functionalized pyrroles, which are core structures in many biologically active molecules and materials. researchgate.net

Table 2: Catalytic Systems for Pyrrole Synthesis from Isoxazole Precursors

| Isoxazole Derivative/Precursor | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 5-Methoxyisoxazoles | FeCl₂/Et₃N | Methyl 4-aminopyrrole-2-carboxylates | nih.gov |

| Dienyl azides | ZnI₂ or Rh₂(O₂CC₃F₇)₄ | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.orgnih.gov |

Coordination Chemistry: Formation of Metal Complexes

The presence of both a heterocyclic ring and an amino group in this compound suggests its potential to act as a ligand in coordination chemistry, forming stable complexes with various transition metal centers.

Ligand Behavior and Binding Modes with Transition Metal Centers

Amino-substituted heterocyclic compounds are well-known for their ability to act as effective ligands. nih.gov In related systems like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the molecule acts as a bidentate ligand, coordinating to metal ions through a sulfur atom and an exocyclic amino group to form a stable five-membered chelate ring. nih.govnih.gov Similarly, Schiff bases derived from 3-amino-5-methyl isoxazole coordinate with metal ions like Cu(II), Ni(II), and Co(II). jocpr.comjocpr.com

For this compound, coordination is expected to occur primarily through the exocyclic amino group (a soft donor) and the nitrogen atom of the isoxazole ring (a hard donor). This dual-donor capability allows it to act as a bidentate ligand, forming stable chelate complexes. The specific geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the presence of other co-ligands. nih.govmdpi.com The formation of such chelate complexes is generally favored due to their enhanced thermodynamic stability compared to complexes with monodentate ligands. nih.gov

Synthesis and Characterization of Metal-Isoxazolamine Complexes

The synthesis of metal complexes with aminoisoxazole-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as an alcohol. nih.govjocpr.com The general procedure involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating, to precipitate the complex. jocpr.com The resulting solid complexes can then be filtered, washed, and dried. jocpr.com

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complex (metal-to-ligand ratio). jocpr.comjocpr.com Spectroscopic methods such as FTIR are crucial for identifying the coordination sites; a shift in the vibrational frequency of the N-H bond of the amino group or the C=N bond of the isoxazole ring upon complexation provides direct evidence of binding. nih.govnih.gov UV-Visible spectroscopy and magnetic susceptibility measurements help in determining the geometry of the complex (e.g., tetrahedral vs. square planar). nih.govjocpr.com Other techniques like NMR spectroscopy can further elucidate the structure of the complexes in solution. nih.gov While specific complexes of this compound are not extensively documented, the established methods for related aminoazole ligands provide a clear framework for their synthesis and characterization. jocpr.comjocpr.comnih.gov

Table 3: Common Characterization Techniques for Metal-Isoxazolamine Complexes

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Stoichiometry (Metal:Ligand ratio) | jocpr.comjocpr.com |

| FTIR Spectroscopy | Identification of coordination sites (shifts in N-H, C=N bands) | nih.govnih.gov |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | nih.govjocpr.com |

| Magnetic Susceptibility | Electronic structure, coordination geometry | nih.govjocpr.com |

| NMR Spectroscopy | Structure in solution | nih.gov |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-Methyl-3-phenyl-4-isoxazolamine, ¹H NMR and ¹³C NMR would provide critical data.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Expected signals would include those for the methyl group protons, the amine protons, and the protons of the phenyl ring. The chemical shifts (δ) and coupling constants (J) would be invaluable for confirming the substitution pattern on both the isoxazole (B147169) and phenyl rings.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, including the methyl carbon, the carbons of the isoxazole ring, and the carbons of the phenyl group. The chemical shifts would indicate the electronic environment of each carbon atom.

Currently, specific, experimentally-derived NMR data for this compound are not available in published literature. For comparison, related isoxazole structures have been characterized, showing typical chemical shifts for the isoxazole ring carbons and protons, but these are not specific to the title compound. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂) group.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=N stretching: The isoxazole ring C=N bond would show an absorption in the 1600-1680 cm⁻¹ region.

C=C stretching: Aromatic C=C bond vibrations from the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

N-O stretching: The isoxazole N-O bond would have a characteristic absorption, typically found in the 1300-1400 cm⁻¹ range.

While no experimental IR spectrum for this compound has been published, these predictions are based on established correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions. The conjugation between the phenyl ring and the isoxazole ring would influence the position and intensity of these absorptions.

Detailed experimental UV-Vis spectra for this compound are not found in the reviewed literature.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and stereochemistry of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Although an X-ray crystal structure for the related 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been published, providing detailed structural parameters for that specific molecule, researchgate.netnih.gov no such data exists for this compound. An analysis would be contingent on the successful growth of a single crystal of sufficient quality.

Chromatographic Techniques for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. For a synthesized sample of this compound, HPLC would be the standard method to assess its purity. By developing an appropriate method (selecting a suitable column, mobile phase, and detector), a single sharp peak would indicate a high degree of purity. The retention time of this peak would be a characteristic property of the compound under those specific chromatographic conditions.

No published HPLC methods or chromatograms specifically for the analysis of this compound are currently available.

Computational and Theoretical Chemistry of 5 Methyl 3 Phenyl 4 Isoxazolamine and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into geometric parameters, vibrational frequencies, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

While direct DFT studies on 5-Methyl-3-phenyl-4-isoxazolamine are not extensively published, research on the closely related 5-Methyl-3-phenylisoxazole-4-carboxylic acid provides valuable insights. Theoretical calculations for this derivative have been performed using DFT with functionals like B3LYP and M06-2X and a 6-311++G(d,p) basis set. These studies calculate optimized geometric parameters (bond lengths and angles), vibrational frequencies, and molecular orbital energies. For another series of 3-phenyl-5-furan isoxazole (B147169) derivatives , DFT calculations at the B3LYP/6–311++G(d,p) level were used to determine molecular orbital energies and generate molecular electrostatic potential (MEP) maps, which identify sites prone to electrophilic and nucleophilic attack.

The choice of functional is critical for accurate predictions. Studies on other heterocyclic systems have compared various functionals, such as B3LYP, M06-2X, B97D, and TPSSTPSS, to find the best agreement with experimental data for properties like NMR chemical shifts. Such computational analyses are fundamental for predicting the reactivity and electronic properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of conformational changes, molecular flexibility, and intermolecular interactions, such as those between a ligand and its protein target.

For isoxazole derivatives, MD simulations have been instrumental in understanding their behavior in biological systems. For instance, simulations have been used to study the dynamic changes of a protein backbone and an isoxazole-carboxamide ligand after docking into an enzyme's active site. In studies of isoxazole derivatives as carbonic anhydrase inhibitors, MD simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations, have helped to elucidate binding mechanisms and rationalize inhibitory profiles. mdpi.com

Similarly, for potent 3-phenyl-5-furan isoxazole ligands targeting the COX-2 enzyme, MD simulations were performed to analyze the stability and dynamics of the ligand-protein complex within a simulated physiological environment. mdpi.com These examples highlight how MD simulations could be applied to this compound to understand its conformational landscape and its interactions with potential biological targets, providing crucial information for drug design. mdpi.comchemrxiv.org

Molecular Docking and Virtual Screening Methodologies for Ligand Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to perform virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target.

The isoxazole scaffold is frequently explored using these methodologies. Docking studies on isoxazole-carboxamide derivatives have been conducted to identify their binding interactions with human COX enzymes. chemrxiv.org In another study, virtual screening was employed to identify 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives as potential agonists for the HIF-2α protein. These computational approaches help to prioritize compounds for synthesis and biological testing, accelerating the discovery of new therapeutic agents.

Docking and virtual screening of libraries containing this compound could reveal its potential biological targets and guide the design of more potent and selective derivatives.

Prediction and Analysis of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are essential in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors include the topological polar surface area (TPSA), the partition coefficient (LogP), and the number of rotatable bonds.

For this compound, several key molecular descriptors have been computationally predicted and are available in public databases.

| Descriptor Name | Property Value | Reference |

| Molecular Weight | 174.20 g/mol | Computed by PubChem |

| XLogP3 | 1.7 | Computed by XLogP3 3.0 |

| Topological Polar Surface Area | 52.1 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 13 | Computed by PubChem |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Complexity | 168 | Computed by Cactvs 3.4.8.18 |

These descriptors suggest that this compound has properties consistent with good oral bioavailability, such as a low molecular weight and a moderate partition coefficient.

Investigation of Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For this compound, amino-imino tautomerism is possible. The amine form (4-amino-5-methyl-3-phenylisoxazole) can potentially exist in equilibrium with its imine tautomer (5-methyl-3-phenyl-4(5H)-isoxazolimine).

Computational methods, particularly DFT, are highly effective for studying tautomeric equilibria. By calculating the relative energies of the different tautomeric forms in the gas phase and in various solvents, researchers can predict the predominant species under different conditions. For example, computational studies on related N-substituted 3-amino-5-oxo-pyrazoles have been used to determine the relative stability of their tautomeric forms. researchgate.net Similarly, studies on 3-aminoisoxazole have shown that the amino group is non-planar and can undergo an inversion motion, which is relevant to its tautomeric behavior. nih.gov

Applying these computational approaches to this compound would provide a quantitative understanding of its tautomeric preferences, which is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Computational Insights into Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools to map out reaction pathways, identify intermediate structures, and characterize transition states.

For the synthesis of isoxazole and isoxazoline (B3343090) rings, computational studies have offered significant mechanistic insights. DFT calculations have been used to support a stepwise, radical-mediated mechanism for the electrochemical synthesis of isoxazolines, discounting a concerted [3+2] cycloaddition pathway. nih.gov In another example, a plausible mechanism for the synthesis of isoxazol-5-ones involves the formation of an oxime intermediate, followed by Knoevenagel condensation and intramolecular cyclization. nih.gov The formation of isoxazoles from the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds is a classic synthetic route where the initial formation of an imine is followed by cyclization and dehydration to yield the aromatic ring. youtube.com

These studies demonstrate how computational modeling can be applied to investigate the formation and subsequent reactions of this compound, providing a detailed, atomistic view of the reaction coordinates and energy barriers involved.

Applications of 5 Methyl 3 Phenyl 4 Isoxazolamine in Chemical Research

Role as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

5-Methyl-3-phenyl-4-isoxazolamine is a highly valued intermediate in organic synthesis due to its reactive 4-amino group and the inherent chemical properties of the disubstituted isoxazole (B147169) ring. It serves as a foundational building block for constructing more elaborate molecular architectures.

Synthesis of Novel Heterocyclic Architectures (e.g., Isoxazolo[5,4-d]pyrimidines)

The 4-amino group of the isoxazole is a key functional handle for the construction of fused heterocyclic systems. While direct synthesis examples starting from this compound are specific, the reactivity of analogous amino-isoxazoles provides a clear blueprint for its application. For instance, studies on 5-methylisoxazol-3-amine show that the amino group readily attacks activated enol ethers like diethyl ethoxymethylenemalonate. This reaction proceeds through a condensation followed by a cyclization at an ester group to yield isoxazolopyrimidinones. google.com

This established reaction pathway demonstrates how this compound can be employed to synthesize isoxazolo[5,4-d]pyrimidines. The amino group acts as a nucleophile, initiating a sequence of reactions that leads to the formation of a new pyrimidine (B1678525) ring fused to the original isoxazole core. This strategy is a powerful method for generating novel, complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. The phenyl and methyl substituents on the starting isoxazole would be retained in the final product, allowing for the creation of a diverse library of specifically substituted isoxazolo[5,4-d]pyrimidines.

Precursors for the Derivatization of Other Functional Groups

The functional groups present on this compound allow for its use as a precursor to a wide range of other molecules through derivatization. The 4-amino group is particularly amenable to modification, serving as a nucleophilic site for reactions with various electrophiles. This enables the introduction of new functional groups and the extension of the molecular scaffold.

Research has shown the successful synthesis of several derivatives starting from the core 5-methyl-3-phenylisoxazole (B91872) structure, highlighting the chemical tractability of this scaffold. Notable examples of such derivatization include:

Sulfonamide Formation: The reaction of the amino group with a benzenesulfonyl chloride derivative leads to the formation of a sulfonamide linkage. A prominent example is Valdecoxib, which is chemically named 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide. wikipedia.org This demonstrates the utility of the amino group in forming stable, biologically relevant functionalities.

Carboxylic Acid Synthesis: The core structure can be modified to introduce a carboxylic acid group, resulting in compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid. chegg.comresearchgate.net This derivative provides a new reactive handle for further synthetic transformations, such as amide bond formation.

Amine Derivatization: The core scaffold can be extended by creating a methylamine (B109427) derivative, (5-methyl-3-phenyl-4-isoxazolyl)methylamine. google.com This modification can alter the basicity and steric properties of the molecule, which is crucial for tuning its interaction with biological targets.

These examples underscore the role of this compound and its close relatives as versatile precursors for creating a variety of functionalized molecules for diverse research applications.

Contributions to Medicinal Chemistry and Pharmaceutical Development as Research Tools and Scaffolds

The 5-methyl-3-phenylisoxazole core is a privileged scaffold in medicinal chemistry. Its rigid structure and the specific spatial arrangement of its substituents make it an excellent platform for designing molecules that can interact with biological targets with high affinity and selectivity.

Scaffold for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 5-Methyl-3-phenylisoxazole scaffold is well-suited for such investigations. By systematically modifying the substituents on the isoxazole and phenyl rings, researchers can probe the specific interactions between the molecule and its biological target.

A key example of the successful application of this scaffold in SAR is the development of selective COX-2 inhibitors. The discovery of Valdecoxib, 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, as a potent and selective inhibitor of the COX-2 enzyme, highlights the importance of the trisubstituted isoxazole core. wikipedia.org Further SAR studies on trisubstituted isoxazoles have revealed critical insights into optimizing potency and selectivity. For example, research has shown that an H-bond donor at the C-5 position of the isoxazole scaffold is crucial for activity, while bulky substituents can be detrimental. nih.gov These studies demonstrate how the 5-methyl-3-phenylisoxazole framework can be systematically modified to fine-tune pharmacological properties, leading to the identification of highly active and selective compounds.

| Compound/Scaffold | Key SAR Finding | Biological Target | Reference |

| Valdecoxib | The 4-sulfonamidophenyl group on the isoxazole core is critical for potent and selective COX-2 inhibition. | COX-2 | wikipedia.org |

| Trisubstituted Isoxazoles | An H-bond donor at the C-5 position is necessary for potent allosteric ligand binding. | Protein Kinases | nih.gov |

| Trisubstituted Isoxazoles | Introduction of a thioether linkage instead of an ether linker significantly lowered potency. | Protein Kinases | nih.gov |

Application in Fragment-Based Research Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds for drug development. This approach uses small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. researchgate.net Due to its defined structure, relatively low molecular weight (174.20 g/mol ), and presence of key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor), the this compound scaffold is an ideal candidate for inclusion in fragment libraries. google.com

The phenylisoxazole core itself has proven to be a successful starting point in FBDD campaigns. For instance, a 4-phenyl-3,5-dimethylisoxazole fragment was identified as a promising hit in a screen targeting bromodomains, leading to the development of potent inhibitors. While not the exact compound, this demonstrates the utility of the phenylisoxazole motif in fragment-based approaches. The this compound fragment offers specific vectors for chemical elaboration—the amino group and the phenyl ring—allowing for efficient fragment-to-lead optimization once a hit is identified. Its properties make it a valuable research tool for exploring target binding sites and developing novel therapeutic agents through FBDD methodologies.

Relevance in Agrochemical Research and Compound Formulation

The isoxazole heterocycle is not only significant in pharmaceuticals but also plays a crucial role in the development of modern agrochemicals. google.com Isoxazole derivatives are known to exhibit a wide range of biological activities that are relevant to crop protection, including fungicidal and herbicidal properties. google.comnih.gov

The isoxazole ring is a core component of several commercial pesticides. wikipedia.org For example, Isoxaben is an isoxazole-based herbicide used to control broadleaf weeds. The chemical stability and diverse biological activities of the isoxazole scaffold make it an attractive starting point for the discovery of new agrochemicals. Research in this area involves the synthesis and screening of libraries of isoxazole derivatives to identify compounds with high efficacy against specific pests or weeds and low toxicity to crops and the environment. nih.gov

While specific studies focusing solely on the agrochemical applications of this compound are not widely documented, the established importance of the isoxazole class in agriculture strongly suggests its relevance. The 5-methyl-3-phenylisoxazole core represents a viable scaffold for the development of new fungicidal and herbicidal agents. By modifying the substituents on this core, researchers can explore new chemical space and potentially discover next-generation crop protection agents with improved performance and safety profiles. google.com

Employment as Analytical Standards and Reference Materials in Chemical Quantification

Compounds with high purity and well-characterized properties are essential as analytical standards for method development, validation, and quality control in quantitative chemical analysis. Several isoxazole derivatives, such as the antibiotic Sulfamethoxazole and various pesticides, are commercially available as certified reference materials. google.com This establishes a precedent for the use of isoxazole compounds as standards. Given its stable structure, this compound could be synthesized in high purity and used as a reference standard in HPLC or GC-MS analysis for the quantification of related compounds or as a starting material for the synthesis of analytical impurities.

Future Research Perspectives and Emerging Areas in 5 Methyl 3 Phenyl 4 Isoxazolamine Chemistry

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of isoxazole (B147169) derivatives is a well-established field, yet the quest for more efficient, sustainable, and novel methodologies continues. nih.gov Future research on 5-Methyl-3-phenyl-4-isoxazolamine will likely focus on moving beyond traditional synthetic protocols towards greener alternatives that offer higher yields, reduced waste, and milder reaction conditions.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly sought after for building libraries of compounds. nih.gov The development of a one-pot synthesis for this compound from readily available precursors would represent a significant advancement. preprints.orgresearchgate.net

Eco-Friendly Catalysts and Solvents: A major thrust in modern chemistry is the replacement of hazardous reagents and solvents. Research has demonstrated the successful use of agro-waste extracts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), as efficient catalysts in glycerol (B35011) for synthesizing isoxazole derivatives. nih.gov Similarly, the use of water as a solvent, often facilitated by sonochemistry, aligns with green chemistry principles by avoiding volatile organic compounds. preprints.org

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools in organic synthesis. preprints.orgresearchgate.net These methods often lead to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. preprints.org The application of these energy-efficient approaches to the synthesis of this compound is a promising avenue for future work.

Table 1: Emerging Green Synthesis Strategies for Isoxazole Derivatives

| Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Ultrasonic Irradiation (Sonochemistry) | Uses high-frequency sound waves to induce cavitation, accelerating chemical reactions. | Reduced reaction times (e.g., to 4 minutes), high yields (up to 95%), use of aqueous media, reduced energy consumption. preprints.org | Facilitates efficient cyclization, cross-coupling, and multicomponent reactions for isoxazole synthesis. preprints.org |

| Agro-Waste Catalysis | Employs catalysts derived from agricultural byproducts, such as fruit peels. | Sustainable, inexpensive, and environmentally benign. nih.gov | Water Extract of Orange Fruit Peel Ash (WEOFPA) in glycerol has been used as an efficient catalyst for isoxazole synthesis. nih.gov |

| Mechanochemical Synthesis | Uses mechanical force (e.g., grinding) to initiate reactions, often in the absence of a solvent. | Reduces or eliminates the need for harmful solvents, potentially increasing efficiency. isef.net | Shows promise in optimizing steps for isoxazoline (B3343090) synthesis with high efficiency. isef.net |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Significant reduction in reaction time, improved yields, and cleaner reaction profiles. researchgate.net | Successfully used for the synthesis of various isoxazoline derivatives. researchgate.net |

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The isoxazole ring is a versatile heterocyclic system that can participate in a variety of chemical transformations. chemicalbook.com While its fundamental reactivity is understood, exploring unprecedented reactions of substituted isoxazoles like this compound could unlock new synthetic pathways and molecular scaffolds.

A particularly exciting area of future research is the study of ring transformations. A remarkable and unexpected base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been reported. researchgate.netrsc.orgsemanticscholar.org This facile transformation, which proceeds under mild conditions, suggests that the isoxazole core in related molecules could be a precursor to other heterocyclic systems. researchgate.netrsc.org

Future investigations could probe:

Rearrangement Reactions: Systematically studying the behavior of this compound under various conditions (basic, acidic, thermal, photolytic) to induce and understand novel molecular rearrangements. The photolytic cleavage of the weak N-O bond, which can lead to an azirine intermediate and subsequent rearrangement to an oxazole (B20620), is a known but underexplored transformation for this class of compounds. wikipedia.org

Ring-Opening Cascades: The isoxazole moiety can act as a masked 1,3-dicarbonyl equivalent. chemicalbook.com Investigating ring-opening and ring-closing cascade mechanisms could lead to the synthesis of entirely different classes of compounds, such as functionalized pyrroles and isoquinolines, from an isoxazole precursor. researchgate.net

Cycloaddition Reactions: Exploring the reactivity of the isoxazole ring or its substituents in cycloaddition reactions to build more complex, fused heterocyclic systems. researchgate.net

Advanced Computational Modeling for High-Throughput Structure-Reactivity Predictions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the discovery process. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.

Future research directions include:

Structure-Reactivity Predictions: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction mechanisms, predict the feasibility of novel transformations, and understand the electronic factors governing reactivity. For instance, calculations can elucidate the energy barriers for potential rearrangements, such as the isoxazole-to-oxazole transformation. semanticscholar.org

High-Throughput Screening: Creating virtual libraries of derivatives of this compound and using computational tools to predict their properties. mdpi.com This in silico screening can identify candidates with desired electronic or steric characteristics for subsequent synthesis and testing. acs.org

Molecular Dynamics (MD) Simulations: To understand how the molecule and its derivatives interact with their environment, such as solvents or biological macromolecules. MD simulations, often combined with Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) calculations, can be used to predict binding affinities and modes of interaction with protein targets, guiding the design of new bioactive compounds. acs.org

Design and Synthesis of New Derivatives with Tunable Chemical Properties

The core structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of new derivatives. The goal of this research is to fine-tune the molecule's chemical properties—such as its electronic character, solubility, and reactivity—by strategically introducing different functional groups. mdpi.com

Key strategies for generating new derivatives include:

Functionalization of the Amino Group: The 4-amino group is a prime handle for modification, allowing for the introduction of a wide range of substituents through acylation, alkylation, or arylation to create new amide, amine, or sulfonamide derivatives.

Substitution on the Phenyl Ring: The 3-phenyl group can be substituted with various electron-donating or electron-withdrawing groups. This allows for systematic tuning of the electronic properties of the entire molecule, which can influence its reactivity and potential biological activity.

Modification of the Methyl Group: The 5-methyl group can be functionalized or replaced with other alkyl or aryl groups to probe steric effects and introduce new functionalities.

The synthesis of these new derivatives would create a collection of compounds with systematically varied properties, essential for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science. researchgate.netnih.gov

Table 2: Potential Sites for Derivatization of this compound

| Position | Group | Potential Modifications | Purpose |

|---|---|---|---|

| 4 | Amino (-NH₂) | Acylation, Alkylation, Sulfonylation, Formation of ureas/thioureas | Introduce diverse functional groups, modulate hydrogen bonding capacity, explore new linking strategies. |

| 3 | Phenyl (-C₆H₅) | Introduction of substituents (e.g., -NO₂, -Cl, -OCH₃, -CF₃) at ortho, meta, or para positions. | Systematically tune electronic properties (pKa, redox potential), influence molecular conformation. |

| 5 | Methyl (-CH₃) | Replacement with other alkyl chains, cycloalkyl groups, or functionalized alkyl groups. | Probe steric requirements for interactions, improve physicochemical properties like solubility. |

Integration with Multidisciplinary Research Paradigms for Comprehensive Chemical Understanding

The true potential of this compound and its derivatives will be realized through its integration into broader, multidisciplinary research programs. The isoxazole scaffold is a "privileged structure" known for its wide range of applications, suggesting that a comprehensive understanding requires collaboration across different scientific fields. nih.gov

Emerging areas for integration include:

Medicinal Chemistry and Chemical Biology: Isoxazoles are integral motifs in numerous approved drugs and bioactive compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov Future work would involve synthesizing libraries of this compound derivatives for high-throughput screening against various therapeutic targets. mdpi.com Furthermore, the isoxazole ring's ability to act as a photo-cross-linker after UV irradiation opens up applications in chemoproteomics to identify protein binding partners. wikipedia.org

Agrochemical Science: Many pesticides and herbicides are based on the isoxazole ring. wikipedia.org The synthetic utility of transformations like the isoxazole-to-oxazole rearrangement has already been demonstrated by the synthesis of a known herbicidal compound. semanticscholar.org Screening new derivatives for their potential as crop protection agents is a viable research direction.

Materials Science: The rigid, five-membered ring system of isoxazoles can impart specific structural properties to larger molecules. mdpi.com Exploring the use of this compound derivatives as building blocks for novel polymers, liquid crystals, or functional dyes could lead to new materials with unique optical or electronic properties. preprints.org

By pursuing these diverse research avenues, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for novel discoveries and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-3-phenyl-4-isoxazolamine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, a related isoxazole derivative (5-Methyl-3-phenylisoxazole-4-carboxylic acid) was synthesized using benzaldehyde oxime, ethyl acetoacetate, and anhydrous ZnCl₂ under solvent-free conditions at 60°C. Reaction progress was monitored via TLC, and purification involved ethanol recrystallization . Optimization may require adjusting stoichiometry (e.g., excess ethyl acetoacetate for higher yields) or catalyst loading (e.g., ZnCl₂ at 0.1 mmol per 1 mmol substrate).

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound derivatives?

- Methodological Answer : X-ray diffraction (XRD) is critical for confirming crystal structure, as demonstrated for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which revealed a syn-clinal conformation between the isoxazole and phenyl rings (torsion angle: -54.4°) . Complementary techniques include:

- NMR : To verify substituent positions and purity.

- FT-IR : To identify functional groups (e.g., carboxylic acid O–H stretches at ~2500–3000 cm⁻¹).

- HPLC-MS : For purity assessment and molecular weight confirmation.

Q. How can researchers ensure the stability of this compound derivatives during storage and experimental use?

- Methodological Answer : Stability studies for related isoxazoles recommend storage in inert atmospheres (e.g., N₂) at low temperatures (-20°C) to prevent hydrolysis or oxidation. For hygroscopic derivatives, desiccants like silica gel should be used. Pre-experiment stability checks via TLC or HPLC are advised, especially under reaction conditions involving acids/bases .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound derivatives, such as antibiotic properties?

- Methodological Answer : Derivatives like 6-(5-methyl-3-phenyl-2-isoxazoline-4-carboxamido)penicillanic acid (a penicillin analog) suggest that the isoxazole ring enhances β-lactamase resistance. Mechanistic studies should include:

- Enzyme inhibition assays : Test affinity for penicillin-binding proteins (PBPs).

- Molecular docking : Compare binding modes with standard β-lactams using software like AutoDock .

Q. How do metal coordination studies inform the design of this compound-based ligands?

- Methodological Answer : Sulfonamide derivatives of this scaffold form complexes with metals (e.g., Cu²⁺, Co²⁺), which can be analyzed via:

- UV-Vis spectroscopy : To identify d-d transitions (e.g., λmax shifts upon coordination).

- Molar conductivity : To determine electrolytic nature (1:2 or 1:1 metal-ligand ratios).

- Thermogravimetric analysis (TGA) : To assess thermal stability of complexes .

Q. How should researchers address contradictory data in QSAR studies of isoxazole derivatives?

- Methodological Answer : Contradictions may arise from methodological variability, such as receptor selection (single vs. multi-receptor models) or computational parameters. For example, Haddad et al. (2008) used single-receptor responses, while Saito et al. (2009) aggregated multi-receptor data, leading to divergent chemical feature clusters. Mitigation strategies include:

- Meta-analysis : Harmonize datasets using standardized metrics (e.g., Euclidean distances).

- Cross-validation : Validate models against independent wet-lab data .

Q. What computational approaches are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer : Hybrid QSAR/molecular dynamics (MD) workflows are recommended:

- Descriptor selection : Use Dragon software to calculate 3D molecular descriptors (e.g., WHIM, GETAWAY).

- Machine learning : Train random forest models on receptor-response datasets (e.g., EC50 values).